Cas no 2168983-56-8 (5-(2-methylpropyl)piperidin-3-amine)

5-(2-methylpropyl)piperidin-3-amine 化学的及び物理的性質
名前と識別子
-
- 5-(2-methylpropyl)piperidin-3-amine
- 2168983-56-8
- EN300-1477084
-
- インチ: 1S/C9H20N2/c1-7(2)3-8-4-9(10)6-11-5-8/h7-9,11H,3-6,10H2,1-2H3
- InChIKey: SVCOYVPNILRQQA-UHFFFAOYSA-N
- SMILES: N1CC(CC(C1)CC(C)C)N
計算された属性
- 精确分子量: 156.162648646g/mol
- 同位素质量: 156.162648646g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 112
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38Ų
- XLogP3: 1
5-(2-methylpropyl)piperidin-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1477084-2.5g |
5-(2-methylpropyl)piperidin-3-amine |
2168983-56-8 | 2.5g |
$2379.0 | 2023-06-06 | ||
Enamine | EN300-1477084-5.0g |
5-(2-methylpropyl)piperidin-3-amine |
2168983-56-8 | 5g |
$3520.0 | 2023-06-06 | ||
Enamine | EN300-1477084-0.25g |
5-(2-methylpropyl)piperidin-3-amine |
2168983-56-8 | 0.25g |
$1117.0 | 2023-06-06 | ||
Enamine | EN300-1477084-0.5g |
5-(2-methylpropyl)piperidin-3-amine |
2168983-56-8 | 0.5g |
$1165.0 | 2023-06-06 | ||
Enamine | EN300-1477084-1.0g |
5-(2-methylpropyl)piperidin-3-amine |
2168983-56-8 | 1g |
$1214.0 | 2023-06-06 | ||
Enamine | EN300-1477084-100mg |
5-(2-methylpropyl)piperidin-3-amine |
2168983-56-8 | 100mg |
$1068.0 | 2023-09-28 | ||
Enamine | EN300-1477084-0.1g |
5-(2-methylpropyl)piperidin-3-amine |
2168983-56-8 | 0.1g |
$1068.0 | 2023-06-06 | ||
Enamine | EN300-1477084-2500mg |
5-(2-methylpropyl)piperidin-3-amine |
2168983-56-8 | 2500mg |
$2379.0 | 2023-09-28 | ||
Enamine | EN300-1477084-250mg |
5-(2-methylpropyl)piperidin-3-amine |
2168983-56-8 | 250mg |
$1117.0 | 2023-09-28 | ||
Enamine | EN300-1477084-0.05g |
5-(2-methylpropyl)piperidin-3-amine |
2168983-56-8 | 0.05g |
$1020.0 | 2023-06-06 |
5-(2-methylpropyl)piperidin-3-amine 関連文献
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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4. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
5-(2-methylpropyl)piperidin-3-amineに関する追加情報
5-(2-Methylpropyl)piperidin-3-amine: A Comprehensive Overview
The compound 5-(2-methylpropyl)piperidin-3-amine, with the CAS number 2168983-56-8, is a significant molecule in the field of organic chemistry. This compound belongs to the class of piperidines, which are six-membered cyclic amines. Piperidines are widely studied due to their versatility in various chemical reactions and their applications in drug discovery, materials science, and industrial chemistry. The specific structure of 5-(2-methylpropyl)piperidin-3-amine makes it particularly interesting for researchers exploring nitrogen-containing heterocycles.
The molecular structure of 5-(2-methylpropyl)piperidin-3-amine consists of a piperidine ring with a substituent at the 5-position, which is a 2-methylpropyl group. This substituent adds bulk to the molecule, potentially influencing its physical properties such as solubility and stability. The presence of the amine group at the 3-position introduces additional reactivity, making this compound a valuable intermediate in organic synthesis.
Recent studies have highlighted the importance of nitrogen-containing heterocycles like 5-(2-methylpropyl)piperidin-3-amine in drug development. Researchers have found that these compounds can serve as templates for designing bioactive molecules with potential therapeutic applications. For instance, derivatives of this compound have been explored for their ability to modulate enzyme activity or interact with biological targets such as receptors or ion channels.
In terms of synthesis, several methods have been reported for the preparation of 5-(2-methylpropyl)piperidin-3-amine. One common approach involves the alkylation of piperidine derivatives followed by deprotection steps to introduce the desired substituents. Another method utilizes ring-closing reactions, where appropriate precursors are cyclized under specific conditions to form the piperidine ring with the required substituents. These synthetic strategies underscore the molecule's accessibility and its suitability for large-scale production.
The applications of 5-(2-methylpropyl)piperidin-3-amine extend beyond pharmaceuticals. In materials science, this compound has been investigated for its potential use in polymer chemistry, where it can serve as a building block for constructing advanced materials with tailored properties. Additionally, its role as an intermediate in organic synthesis has made it a valuable commodity in chemical manufacturing.
In conclusion, 5-(2-methylpropyl)piperidin-3-amine, CAS number 2168983-56-8, is a versatile and intriguing molecule with diverse applications across multiple disciplines. Its unique structure and reactivity make it a focal point for ongoing research aimed at harnessing its potential in drug discovery, materials science, and industrial processes. As new studies emerge, this compound continues to demonstrate its importance in advancing chemical science and technology.
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